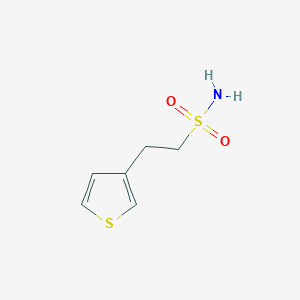

2-(Thiophen-3-yl)ethane-1-sulfonamide

Description

BenchChem offers high-quality 2-(Thiophen-3-yl)ethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-3-yl)ethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECUDODUVQCJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Thiophene-Based Sulfonamides: Synthesis, Bioisosteric Design, and Therapeutic Applications

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1] A key strategy in modern drug design involves the bioisosteric replacement of phenyl rings with heterocyclic scaffolds to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of thiophene analogs of aryl sulfonamides, with a particular focus on their design rationale, synthetic pathways, structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the thiophene scaffold in the design of novel sulfonamide-based therapeutics.

Introduction: The Rationale for Thiophene Bioisosteres

The substitution of a benzene ring with a thiophene ring is a classic bioisosteric strategy in medicinal chemistry. Thiophene is considered a non-classical bioisostere of benzene; while it maintains aromaticity and a similar size, the presence of the sulfur heteroatom introduces significant changes in electronics and metabolic profile.[2] The sulfur atom's lone pair electrons contribute to the aromatic sextet, making the thiophene ring more electron-rich than benzene and generally more reactive towards electrophilic substitution.[2]

This modification can lead to several advantages:

-

Enhanced Potency: The electronic and conformational properties of the thiophene ring can lead to more favorable interactions with biological targets. Pioneering work as early as 1945 demonstrated that thiophene-2-sulfonamide was a more effective carbonic anhydrase inhibitor than its phenyl-based counterpart, sulfanilamide.[3][4]

-

Modulated Physicochemical Properties: The thiophene ring can alter a molecule's solubility, lipophilicity, and membrane permeability, which are critical for optimizing pharmacokinetic profiles.

-

Altered Metabolic Fate: Replacing a phenyl group can block or alter sites of metabolic oxidation (e.g., para-hydroxylation), potentially improving metabolic stability and reducing the formation of toxic metabolites.

-

Novel Intellectual Property: Creating thiophene analogs of existing drugs provides a pathway to new chemical entities with distinct patentability.

A prominent example of a drug class where this strategy is relevant is the phenylethanesulfonamides, such as the α1-adrenoceptor antagonist Tamsulosin, used in the treatment of benign prostatic hyperplasia.[5][6] The exploration of thiophene analogs in this and other sulfonamide scaffolds has unlocked new therapeutic potential across oncology, ophthalmology, and infectious diseases.

Synthetic Strategies for Thiophene Sulfonamides

The synthesis of thiophene sulfonamides requires a robust and flexible chemical methodology. The approach generally involves either the formation of the thiophene ring first, followed by sulfonation and derivatization, or the construction of the thiophene ring from precursors already containing the key functionalities.

Key Thiophene Ring Syntheses

The choice of synthesis for the core thiophene scaffold is dictated by the desired substitution pattern. The Gewald reaction is one of the most versatile and widely used methods.

-

Gewald Synthesis: This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base (e.g., morpholine or diethylamine).[7] It is particularly effective for producing 2-aminothiophenes, which are crucial starting materials for a variety of derivatives. The causality here lies in the reaction's ability to assemble a highly functionalized thiophene core in a single step from simple, readily available precursors.[7]

-

Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8] While effective, the harsh reaction conditions can limit its compatibility with sensitive functional groups.

General Synthesis Workflow

A common and logical pathway to synthesize diverse thiophene sulfonamide libraries involves the Gewald reaction followed by diazotization and subsequent functionalization, as this provides a versatile intermediate.

Caption: General synthetic workflow for thiophene sulfonamides.

Experimental Protocol: Synthesis of a 2-Amino-3-carbethoxy-4,5-dimethylthiophene

This protocol is a representative example of the Gewald synthesis, a self-validating system where the identity and purity of the product are confirmed spectroscopically.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine 3-methyl-2-pentanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).

-

Addition of Sulfur: To the stirred solution, add finely powdered elemental sulfur (0.1 mol).

-

Base Catalysis: Slowly add diethylamine (0.12 mol) dropwise over 30 minutes. The causality for the slow addition is to control the initial exotherm of the reaction. An ice bath can be used if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. The crude product will precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities. Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.

-

Characterization (Self-Validation): Dry the purified product under vacuum. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired compound has been synthesized before proceeding to the next step (e.g., sulfonylation).

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for rationally designing potent and selective inhibitors. For thiophene sulfonamides, the key areas for modification are the thiophene ring itself and the sulfonamide nitrogen atom.

Caption: Key structural components influencing biological activity.

Substitutions on the Thiophene Ring

-

Position of the Sulfonamide: The sulfonamide group is typically placed at the 2- or 3-position of the thiophene ring. This placement is crucial as the sulfonamide is often the primary Zinc Binding Group (ZBG) in metalloenzymes like carbonic anhydrases.

-

Halogenation: The introduction of halogens, particularly chlorine, at the 5-position of the thiophene ring has been shown to significantly enhance anticancer activity. For instance, 2,5-Dichlorothiophene-3-sulfonamide demonstrated potent cytotoxicity against HeLa, MDA-MB231, and MCF-7 cancer cell lines.[9] This is likely due to a combination of electronic effects and the ability of the halogen to form specific interactions within the target's active site.

-

Bulky Substituents: Attaching larger groups, such as a benzothiazole moiety at the 4-position, has been used to develop inhibitors of cyclin-dependent kinase 5 (cdk5).[10][11] These extended structures can access additional binding pockets not occupied by simpler analogs, leading to novel target engagement.

Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile anchor.

-

Primary Sulfonamides (-SO₂NH₂): Unsubstituted sulfonamides are critical for inhibiting carbonic anhydrases, where the NH₂ group coordinates with the active site zinc ion.[3]

-

Substituted Sulfonamides (-SO₂NHR): Substituting one of the hydrogens on the sulfonamide nitrogen with various alkyl, aryl, or heterocyclic groups is a common strategy to modulate activity. This "tail" can extend into different regions of the enzyme active site, influencing both potency and selectivity.[12] In some anticancer sulfonamides, aryl group substitution on the sulfonamide nitrogen leads to potent activity.[13]

Pharmacological Properties and Therapeutic Applications

Thiophene sulfonamides are a privileged scaffold, demonstrating activity against a wide range of biological targets.

Carbonic Anhydrase (CA) Inhibition

This is the most extensively studied application of thiophene sulfonamides. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of CO₂.[3] Inhibition of specific CA isoforms has therapeutic benefits in various diseases.[3][14]

-

Mechanism of Action: The sulfonamide group acts as a potent inhibitor by coordinating to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the natural substrate. The thiophene ring forms favorable van der Waals and hydrophobic interactions within the active site cleft.[12]

Caption: Mechanism of carbonic anhydrase inhibition.

-

Therapeutic Uses:

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, lowering intraocular pressure. Thiophene-2-sulfonamides have been developed as topically effective agents for this purpose.[15]

-

Cancer: Tumor-associated isoforms CA IX and XII are overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, promoting cancer progression. Selective inhibitors based on the thiophene sulfonamide scaffold are being investigated as anticancer agents.[13][14]

-

Table 1: Inhibitory Activity of Thiophene Sulfonamides against Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Potency (Kᵢ or IC₅₀) | Therapeutic Application | Reference |

|---|---|---|---|---|

| 4-Substituted Thiophene-2-sulfonamides | hCA II | Nanomolar range | Ocular Hypotensive | [15] |

| Substituted Thiophene Derivatives | hCA IX / hCA XII | 0.069 µM - 0.092 µM | Anticancer |[14] |

Anticancer Activity

Beyond CA inhibition, thiophene sulfonamides have demonstrated broad anticancer effects through various mechanisms. A range of novel thiophene derivatives incorporating sulfonamide moieties have shown potent cytotoxic activities against cell lines like human breast cancer (MCF7).[13][16][17]

Table 2: Cytotoxicity of Novel Thiophene Sulfonamides against MCF7 Cell Line

| Compound ID | IC₅₀ (µmol L⁻¹) | Comparison to Doxorubicin (IC₅₀ = 32.00 µmol L⁻¹) | Reference |

|---|---|---|---|

| Compound 13 | 9.39 | More potent | [13][16] |

| Compound 9 | 9.55 | More potent | [13][16] |

| Compound 7 | 9.70 | More potent | [13][16] |

| Compound 6 | 10.25 | More potent | [13][16] |

| Compound 8 | 23.48 | Comparable activity |[13][16] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of newly synthesized compounds. It is a self-validating system where results are compared against both negative (untreated) and positive (known drug) controls.

Step-by-Step Methodology:

-

Cell Culture: Plate human breast cancer cells (MCF7) in a 96-well microtiter plate at a density of 5 × 10³ cells/well in a suitable growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the synthesized thiophene sulfonamide compounds in DMSO. Perform serial dilutions in the growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank), cells with medium and DMSO (negative control), and cells treated with a standard drug like Doxorubicin (positive control). Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives

The thiophene sulfonamide scaffold continues to be a highly productive platform for drug discovery. Future research will likely focus on several key areas:

-

Isoform-Selective Inhibitors: The development of inhibitors with high selectivity for specific enzyme isoforms (e.g., CA IX over CA II) remains a major goal to improve efficacy and reduce off-target side effects.

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., both a kinase and a carbonic anhydrase) is an emerging strategy for complex diseases like cancer.

-

Novel Therapeutic Areas: While the focus has been on cancer and glaucoma, the diverse biological activities suggest that these compounds could be explored for anti-inflammatory, anti-diabetic, and neurodegenerative disorders.[18][19]

By leveraging the principles of bioisosterism and rational drug design, thiophene analogs of phenylethanesulfonamide and other aryl sulfonamides will undoubtedly continue to yield novel and impactful therapeutic agents.

References

- Ponticello, G. S., et al. (1995). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.

- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Journal of Pharmaceutical Sciences, 73(3), 352-8.

- Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-31.

- Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed.

- Various Authors. (2023). Novel sulfonamides with thiophene and thiazole moieties as anti-breast cancer compounds. Frontiers in Chemistry.

- Howard, S., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-23.

- Ahmad, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5486.

- Al-Rashida, M., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry.

- Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents.

- Howard, S., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.

- Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6732.

- Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.

- Akocak, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics.

- Sagratini, G., et al. (2010). Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues.

- Al-Ghorbani, M., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.

- Sagratini, G., et al. (2010). Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues. European Journal of Medicinal Chemistry, 45(12), 5800-7.

- Various Authors. (2021). Synthesis of thiophenes having the biologically active sulfonamide...

- El-Metwaly, A. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity.

- Fraga, C. A. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(9), 10112-10134.

- Angeli, A., et al. (2014). Click chemistry and triazole based carbonic anhydrase inhibitors. CORE.

- Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Staff, J. M. O. C. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry.

- Doltade, S. N. (2025). Synthesis of thiophene and Their Pharmacological Activity.

- Zhang, Y., et al. (2025). Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents. Journal of Medicinal Chemistry.

- Hernandez-Perez, M., et al. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Journal of Pharmacy and Pharmacology.

- Molvi, K. I., et al. (2008). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 899-911.

- da Silva, A. C. S., et al. (2021).

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. rroij.com [rroij.com]

- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]

- 15. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using 2-(Thiophen-3-yl)ethane-1-sulfonamide in fragment-based drug discovery

Abstract

This guide details the experimental utility of 2-(Thiophen-3-yl)ethane-1-sulfonamide as a chemical probe and starting scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Belonging to the class of primary sulfonamide zinc-binding groups (ZBGs), this fragment is particularly validated for targeting metalloenzymes, including the Carbonic Anhydrase (CA) family and Matrix Metalloproteinases (MMPs) .[1][2] Unlike rigid aryl-sulfonamides, the ethyl linker in this molecule introduces rotational freedom, allowing the thiophene moiety to access hydrophobic sub-pockets distinct from those occupied by benzene isosteres. This note provides optimized protocols for biophysical screening (SPR, STD-NMR) and strategies for hit-to-lead evolution.

Part 1: Physicochemical Profile & Library Suitability[2]

Before initiating screening, the fragment's suitability for high-concentration biophysical assays must be verified. This molecule exemplifies the "Rule of Three" (Ro3) criteria essential for FBDD.

Table 1: Physicochemical Properties

| Property | Value | FBDD Implication |

| Molecular Weight | 191.27 Da | High Ligand Efficiency (LE): Leaves significant mass budget for optimization.[1] |

| cLogP | ~0.6 - 0.9 | Ideal Solubility: Low lipophilicity ensures solubility in PBS/DMSO at mM concentrations required for NMR/SPR. |

| H-Bond Donors | 2 (Sulfonamide NH2) | Key Interaction: Primary anchor to Zinc-bound hydroxide or active site residues.[1][2] |

| H-Bond Acceptors | 3 (O=S=O, Thiophene S) | Vector: Sulfonyl oxygens often accept H-bonds from backbone amides (e.g., Thr199 in CA-II).[1][2] |

| Rotatable Bonds | 3 | Entropy: The ethyl linker ( |

Part 2: Primary Screening Protocols

Weak affinity (

Protocol A: Surface Plasmon Resonance (SPR) for Weak Binders

Objective: Determine binding kinetics and steady-state affinity (

Materials:

-

Instrument: Biacore T200/8K or equivalent (high sensitivity).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1][2]4) + 3% DMSO (matched to sample).[2]

Step-by-Step Methodology:

-

Immobilization (Target Definition):

-

Solvent Correction (Critical):

-

Clean Screen (Aggregation Check):

-

Inject the fragment at a single high concentration (e.g., 200

M).[2] -

Pass Criteria: Binding profile must be "square-wave" (fast on/fast off). Slow dissociation or super-stoichiometric binding indicates aggregation/non-specific binding.

-

-

Affinity Determination:

Protocol B: Saturation Transfer Difference (STD) NMR

Objective: Validate binding in solution and map the ligand epitope (identify which protons contact the protein).

Materials:

-

Instrument: 500/600 MHz NMR with cryoprobe.

-

Sample: 10

M Protein (hCA-II) + 500

Step-by-Step Methodology:

-

Sample Preparation:

-

Pulse Sequence Setup:

-

Data Acquisition:

-

Acquire interleaved scans (On/Off) to minimize drift artifacts. Total scans: ~256–512.

-

-

Analysis (Epitope Mapping):

-

Subtract spectra:

.[1][2][4] -

Interpretation:

-

Thiophene Protons: Expect strong STD signals if the ring sits in the hydrophobic pocket (Val121/Phe131 in hCA-II).

-

Ethyl Linker: Differential signal intensity here indicates the depth of burial.

-

Validation: If only the solvent peak appears, the fragment is not binding.

-

-

Part 3: Fragment Evolution Strategy

Once binding is confirmed, the fragment must be "grown" to increase potency.[2] The 2-(Thiophen-3-yl)ethane-1-sulfonamide scaffold offers distinct vectors for chemical elaboration.

Structural Biology Insight

In hCA-II, the sulfonamide (

-

Vector A (Thiophene C-2/C-5): These positions are electronically activated.[1][2] Growing here extends the molecule toward the "selective pocket" (hydrophobic region) to differentiate between CA isoforms (e.g., CA-IX vs CA-II).[1][2]

-

Vector B (Sulfonamide Nitrogen): Alkylation here usually destroys Zn-binding unless converting to a sulfamide (

), which is a viable strategy for CA inhibition.[1][2]

Workflow Visualization

The following diagram illustrates the FBDD pipeline and chemical evolution logic for this specific scaffold.

Figure 1: Fragment-to-Lead workflow. The thiophene scaffold serves as the core for Suzuki coupling (growing) or linker modification (rigidification) based on X-ray structural data.[1][2]

Part 4: Chemical Elaboration Protocols

To evolve the fragment, medicinal chemists should utilize the reactivity of the thiophene ring.

Reaction: C-H Activation / Bromination

-

Bromination: Treat 2-(Thiophen-3-yl)ethane-1-sulfonamide with NBS (N-Bromosuccinimide) in DMF.

-

Suzuki-Miyaura Coupling:

References

-

Erlanson, D. A., & Jahnke, W. (2016).[1][2] Fragment-based drug discovery: lessons and outlook. Wiley-VCH. (Standard text on FBDD principles and Ro3).

-

Nocentini, A., et al. (2020).[1][2] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry.[2] Link (Demonstrates the "tail" approach for sulfonamide evolution).[2]

-

Mayer, M., & Meyer, B. (2001).[1][2] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link (The foundational protocol for STD-NMR).[1][2]

-

Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link (Validates sulfonamides as the primary warhead for CA inhibition).[1][2]

-

Scott, A. D., et al. (2020).[1] Fragment-Based Drug Discovery for Disorders of the Central Nervous System.[5] Frontiers in Chemistry. Link (Discusses CNS penetration of small heteroaromatic fragments).[2]

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ichorlifesciences.com [ichorlifesciences.com]

- 5. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Primary Sulfonamides from Thiophene Precursors

Introduction: The Significance of Thiophene-Based Primary Sulfonamides

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. When functionalized with a primary sulfonamide (–SO₂NH₂), the resulting molecule often exhibits potent and specific biological activities.[1] This moiety is a key pharmacophore in a range of therapeutics, including carbonic anhydrase inhibitors used to treat glaucoma, diuretics, and anticonvulsants.[2][3] The primary sulfonamide group is a strong hydrogen bond donor and can act as a mimic of a carboxylate group, enabling it to interact with key active site residues in various enzymes.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the general procedures for synthesizing primary sulfonamides from thiophene precursors. It combines established, robust protocols with mechanistic insights and practical advice to streamline the synthetic workflow.

Synthetic Strategy Overview: The Chlorosulfonation-Amination Pathway

The most common and direct route to thiophene-based primary sulfonamides involves a two-step sequence:

-

Electrophilic Chlorosulfonation: The thiophene ring is reacted with a chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H), to install a sulfonyl chloride (–SO₂Cl) group.[4][5]

-

Amination: The resulting thiophenesulfonyl chloride is then reacted with an ammonia source, such as ammonium hydroxide, to form the desired primary sulfonamide.[6]

This well-established pathway is reliable for a range of simple and substituted thiophenes.

Caption: Simplified mechanism for the electrophilic chlorosulfonation of thiophene.

Step 2: Amination of 2-Thiophenesulfonyl Chloride

The resulting 2-thiophenesulfonyl chloride is a reactive electrophile. The lone pair of electrons on the nitrogen atom of ammonia (from ammonium hydroxide) attacks the electrophilic sulfur atom. This is followed by the elimination of a chloride ion to yield the primary sulfonamide. [6]

Protocol: Synthesis of 2-Thiophenesulfonamide

Materials:

-

Thiophene

-

Chlorosulfonic acid (ClSO₃H)

-

25% Ammonium hydroxide solution (NH₄OH)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent [7]* Ice

-

Deionized water

-

Filtration apparatus

-

Round-bottom flasks and reflux condenser

Safety Precautions:

-

Critical: Chlorosulfonic acid is extremely corrosive and reacts violently with water. [4]All operations involving this reagent must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Work on an ice bath to control the exothermic reaction.

-

Ammonium hydroxide has a strong, irritating odor. Ensure adequate ventilation.

Step-by-Step Methodology:

Part A: Synthesis of 2-Thiophenesulfonyl Chloride [7]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice/salt bath to cool to 0 °C.

-

Reagent Addition: Add chlorosulfonic acid (4 to 5 molar equivalents relative to thiophene) to the flask. [8]3. Slow Addition of Thiophene: Dissolve thiophene (1 equivalent) in an inert solvent like carbon tetrachloride. [7]Add this solution dropwise to the cold, stirring chlorosulfonic acid over 20-30 minutes, ensuring the temperature does not rise above 5-10 °C. [8]4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and must be done with caution. The sulfonyl chloride will precipitate as a solid or oil.

-

Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-thiophenesulfonyl chloride is often used in the next step without further purification.

Part B: Synthesis of 2-Thiophenesulfonamide [6]

-

Reaction Setup: Place the crude 2-thiophenesulfonyl chloride (1 equivalent) in a round-bottom flask.

-

Amination: Add an excess of 25% ammonium hydroxide solution (approximately 12 equivalents). [6]3. Heating: Equip the flask with a reflux condenser and heat the mixture to 50 °C with stirring for several hours (e.g., 15 hours). [6]The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, filter the hot reaction mixture to remove any insoluble impurities. Wash the residue with a small amount of hot ammonium hydroxide solution.

-

Purification: Cool the filtrate in an ice bath to induce crystallization of the 2-thiophenesulfonamide. Collect the solid product by vacuum filtration. The product can be further purified by recrystallization from water to yield a white solid. [6][9]

Part 2: Characterization and Data

The final product should be characterized to confirm its identity and purity.

Table 1: Typical Characterization Data for 2-Thiophenesulfonamide [6]

| Analysis | Expected Result |

|---|---|

| Appearance | White solid |

| Melting Point | 145-146 °C |

| IR Spectrum (KBr, cm⁻¹) | ~3290, ~3224 (N-H stretching) |

| ¹H NMR (400 MHz, DMSO-d₆, δ) | 7.15 (dd, 1H), 7.55 (dd, 1H), 7.66 (s, 2H, NH₂), 7.85 (dd, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆, δ) | 127.3, 130.0, 131.1, 145.7 |

| Mass Spec (ESI⁻) | m/z 162 ([M-H]⁻) |

Table 2: Critical Parameters and Expected Outcomes

| Parameter | Recommendation | Rationale / Scientist's Note |

| Molar Ratio (ClSO₃H:Thiophene) | 4:1 to 6:1 | Using excess chlorosulfonic acid ensures complete conversion of the thiophene and acts as the solvent. [10] |

| Chlorosulfonation Temperature | 0-10 °C | The reaction is highly exothermic. Low temperature controls the reaction rate and minimizes the formation of undesired byproducts and degradation. [8] |

| Amination Temperature | 50 °C | Gentle heating drives the reaction to completion without significant decomposition of the product or starting material. [6] |

| Typical Yield | 70-80% | The overall yield for this two-step process is generally good to excellent. [6][10] |

Part 3: Alternative Synthetic Approaches

While the chlorosulfonation-amination route is the workhorse, other methods exist and may be advantageous for specific substrates or research goals.

-

From Thiols: Modern methods allow for the direct synthesis of sulfonamides from thiols and amines via oxidative coupling. [11][12]These reactions can offer milder conditions and broader functional group tolerance.

-

Suzuki Cross-Coupling: For synthesizing more complex, substituted thiophene sulfonamides, a common strategy involves the Suzuki cross-coupling of a bromo-thiophenesulfonamide precursor with various aryl boronic acids. [7]This allows for late-stage diversification of the thiophene scaffold.

-

Decarboxylative Sulfonylation: Recent advances have enabled the synthesis of sulfonyl chlorides, and subsequently sulfonamides, directly from carboxylic acids, offering a novel entry point from different starting materials. [13]

Conclusion

The synthesis of primary sulfonamides from thiophene precursors is a cornerstone reaction for the development of medicinally relevant compounds. The chlorosulfonation-amination sequence provides a robust and high-yielding pathway suitable for many applications. By understanding the underlying mechanisms and adhering to carefully controlled protocols, researchers can reliably access these valuable molecular building blocks. For more complex targets, exploration of modern cross-coupling and direct C-H functionalization methods can provide powerful alternative strategies.

References

- U.S. Patent No. US5470973A. (1995). Synthesis of sulfonamide intermediates. Google Patents.

-

ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]

-

Wieland, S., et al. (2019). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Organic Letters. Available at: [Link]

-

Cremlyn, R.J., Swinbourne, F.J., & Shode, O.O. (n.d.). Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- European Patent No. EP0182691A1. (1986). Substituted thiophene-2-sulfonamides and their preparation. Google Patents.

-

Borys, R., et al. (2025, February 5). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Royal Society Open Science. Retrieved from [Link]

-

Bauer, J. O., & Oestreich, M. (2025, December 9). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]

-

Khalifa, M. E. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Retrieved from [Link]

-

Abdolmohammadi, S. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Semantic Scholar. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]

-

Singh, S., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

-

Noreen, M., et al. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Retrieved from [Link]

-

Khan, I., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. Retrieved from [Link]

-

Wang, Y., et al. (n.d.). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. RSC Advances. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Nanomaterials Chemistry. (2024, March 17). Preparation of Aromatic Sulfonamides in the Presence of Reducing Agent Na2S2O3 and Magnetic Catalyst MNPs. Retrieved from [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Fraser, A. C. (n.d.). Sulfonated All-Aromatic Polyamides for Water Purification. Carolina Digital Repository. Retrieved from [Link]

-

ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]

-

Angeli, A., et al. (2017). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022, June 30). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Chen, Y., et al. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. Retrieved from [Link]

-

Barham, J. P., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene-2-sulfonamide | 6339-87-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

Strategic Functionalization of the Thiophene Ring in 2-(Thiophen-3-yl)ethane-1-sulfonamide: Protocols and Mechanistic Insights

An Application Guide for Medicinal Chemists and Process Development Scientists

Abstract

The 2-(thiophen-3-yl)ethane-1-sulfonamide scaffold is a key heterocyclic motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The thiophene ring, an electron-rich aromatic system, provides multiple sites for chemical modification, enabling the fine-tuning of physicochemical properties, potency, and selectivity. This application note provides a comprehensive guide for researchers on the strategic functionalization of this core structure. We delve into three primary strategies: classical electrophilic aromatic substitution, modern palladium-catalyzed cross-coupling reactions, and atom-economical direct C-H activation. For each strategy, we provide detailed, field-proven protocols, explain the underlying mechanistic principles that govern regioselectivity, and offer guidance on reaction optimization and troubleshooting. This document is designed to empower researchers in drug discovery and development to efficiently explore and expand the chemical space around this valuable scaffold.

Foundational Principles: Reactivity of the 3-Substituted Thiophene Core

The synthetic strategy for modifying the thiophene ring in 2-(Thiophen-3-yl)ethane-1-sulfonamide is dictated by the inherent electronic properties of the heterocycle. Thiophene is an electron-rich aromatic ring, making it highly susceptible to electrophilic attack. The sulfur atom can stabilize an adjacent positive charge through resonance, making the α-positions (C2 and C5) significantly more reactive than the β-positions (C4).

The starting material possesses an ethanesulfonamide substituent at the C3 position. This alkyl group is weakly activating, further enhancing the electron density of the ring. Consequently, the regiochemical outcome of functionalization is highly predictable:

-

C2 Position: This is the most activated position for electrophilic substitution due to its α-relationship to the sulfur atom and proximity to the C3-substituent.

-

C5 Position: The other α-position, it is the second most likely site for substitution.

-

C4 Position: As a β-position, it is the least reactive towards electrophiles.

The following diagram illustrates the hierarchy of reactive sites on the core scaffold.

Caption: Predicted regioselectivity for electrophilic functionalization.

Strategy I: Electrophilic Aromatic Substitution (SEAr)

This classical approach leverages the innate high electron density of the thiophene ring to introduce new functional groups. It is often the most direct method for installing halogens or formyl groups, which serve as critical handles for subsequent modifications.

Regioselective C2-Bromination

Introducing a bromine atom at the most activated C2-position is a cornerstone of thiophene functionalization. This creates a versatile intermediate ripe for a wide array of cross-coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low concentration of electrophilic bromine, minimizing side reactions and ensuring high regioselectivity.

Causality Behind Experimental Choices:

-

Reagent: NBS is preferred over liquid bromine (Br₂) for its ease of handling and its ability to provide a controlled, slow release of the electrophile, which enhances selectivity for mono-bromination at the most reactive site.

-

Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF) are excellent solvents as they are polar enough to dissolve the starting material and NBS but are inert to the reaction conditions. Conducting the reaction in the dark prevents radical side reactions initiated by light.

-

Temperature: The reaction is typically run at room temperature or slightly below to maintain high C2-selectivity.

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-(Thiophen-3-yl)ethane-1-sulfonamide (1.0 eq). Dissolve the solid in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Reagent Addition: Protect the flask from light by wrapping it in aluminum foil. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo derivative.

Self-Validation/Characterization:

-

¹H NMR: Expect the disappearance of the proton signal corresponding to the C2-position and a downfield shift of the remaining thiophene protons.

-

Mass Spectrometry: The mass spectrum should display a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Regioselective C2-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. The reaction utilizes a chloroiminium ion (the "Vilsmeier reagent"), generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), as the electrophile. This aldehyde product is a versatile intermediate for reductive amination, Wittig reactions, and oxidation to a carboxylic acid.

-

Vilsmeier Reagent Preparation: In a three-neck flask under an argon atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-(Thiophen-3-yl)ethane-1-sulfonamide (1.0 eq) in a minimal amount of anhydrous DMF or dichloroethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-6 hours. Monitor by TLC for the consumption of the starting material.

-

Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Then, add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture to pH 7-8, which hydrolyzes the intermediate iminium salt to the aldehyde.

-

Work-up and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the desired aldehyde.

Self-Validation/Characterization:

-

¹H NMR: A new singlet should appear in the aromatic region (typically 9.5-10.0 ppm) corresponding to the aldehyde proton.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band should be visible around 1670-1690 cm⁻¹.

Strategy II: Palladium-Catalyzed Cross-Coupling

With the halogenated intermediate (Protocol 2.1) in hand, a vast chemical space can be accessed using palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for their reliability and broad functional group tolerance.

Solvent selection for 2-(Thiophen-3-yl)ethane-1-sulfonamide recrystallization

APPLICATION NOTE: AN-2026-0215

Topic: Systematic Solvent Selection for the Recrystallization of 2-(Thiophen-3-yl)ethane-1-sulfonamide

Abstract

Recrystallization is a critical purification technique in pharmaceutical development, essential for achieving the high purity required for active pharmaceutical ingredients (APIs). The selection of an appropriate solvent system is the most crucial variable in developing a robust and reproducible recrystallization protocol. This application note provides a comprehensive guide for researchers and drug development professionals on the systematic selection of a solvent for the recrystallization of 2-(Thiophen-3-yl)ethane-1-sulfonamide. It outlines the theoretical considerations based on the molecule's structure, presents a detailed experimental workflow for solvent screening, and offers guidance on troubleshooting common issues.

Theoretical Considerations for Solvent Selection

The success of a recrystallization process hinges on the differential solubility of the target compound in a chosen solvent at elevated and ambient temperatures.[1] An ideal solvent should dissolve the compound completely at or near its boiling point but exhibit very low solubility upon cooling, thus maximizing the recovery of pure crystals.[2]

Physicochemical Profile of 2-(Thiophen-3-yl)ethane-1-sulfonamide

To select a suitable solvent, we must first analyze the structure of 2-(Thiophen-3-yl)ethane-1-sulfonamide.

-

Polarity: The molecule possesses both polar and nonpolar characteristics. The sulfonamide group (-SO₂NH₂) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[3] The thiophene ring, while aromatic, is generally considered nonpolar to weakly polar and contributes to the molecule's solubility in organic solvents.[4][5] This dual nature suggests that solvents of intermediate polarity, or solvent mixtures, may be effective.[6]

-

Hydrogen Bonding: The presence of the N-H and S=O bonds in the sulfonamide moiety allows for strong intermolecular hydrogen bonding. Solvents that can effectively compete for these hydrogen bonds (e.g., alcohols) are likely to be good candidates for dissolving the compound.[7]

-

Aromaticity: The thiophene ring can engage in π-π stacking interactions. Aromatic solvents might be effective but could also be too good at solvating the molecule, leading to poor recovery.

Based on this profile, we can predict that alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate) are promising candidates. Highly nonpolar solvents like hexanes are unlikely to be effective on their own but may serve as excellent anti-solvents.[8]

Experimental Workflow: Systematic Solvent Screening

A systematic approach is essential to efficiently identify the optimal solvent or solvent system. The following workflow guides the researcher from initial screening to a refined choice.

Caption: Workflow for systematic solvent selection.

Materials and Equipment

-

Crude 2-(Thiophen-3-yl)ethane-1-sulfonamide

-

Selection of candidate solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

-

Test tubes or small vials (1-2 mL)

-

Heating block or water bath

-

Vortex mixer

-

Pasteur pipettes

-

Microscope for crystal morphology analysis

Protocol: Single-Solvent Screening

This initial test quickly identifies promising solvents.[9]

-

Preparation: Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.

-

Room Temperature Test: To each tube, add the candidate solvent dropwise (e.g., 0.2 mL at a time) while agitating. Observe the solubility. If the solid dissolves completely at room temperature, the solvent is too good and should be rejected for single-solvent use.[10]

-

Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube to the solvent's boiling point. Continue to add the solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath for 15-30 minutes to maximize crystal formation.[6]

-

Observation: Observe the quantity and quality (e.g., well-defined needles, plates, or amorphous powder) of the crystals formed. A good solvent will yield a significant amount of crystalline material.

Protocol: Two-Solvent (Antisolvent) System Screening

This method is used when no single solvent provides the ideal solubility profile.[8]

-

Select a Pair: Choose a "good" solvent in which the compound is highly soluble at room temperature and a miscible "anti-solvent" in which the compound is poorly soluble.[11] Common pairs include ethanol/water, acetone/water, and ethyl acetate/heptane.[2]

-

Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.

-

Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.[8]

-

Re-dissolution: Gently warm the solution until it becomes clear again.

-

Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.

-

Observation: Evaluate the resulting crystals for yield and morphology.

Illustrative Results and Analysis

The following table presents plausible, illustrative data from a solvent screening experiment for 2-(Thiophen-3-yl)ethane-1-sulfonamide to demonstrate the analysis process.

| Solvent | Solubility (25°C) | Solubility (Boiling) | Crystal Quality upon Cooling | Yield | Assessment |

| Water | Insoluble | Insoluble | N/A | 0% | Unsuitable |

| Heptane | Insoluble | Insoluble | N/A | 0% | Unsuitable (Potential Antisolvent) |

| Toluene | Sparingly Soluble | Soluble | Fine Needles | Moderate | Possible, but high boiling point |

| Ethyl Acetate | Soluble | Very Soluble | Small Plates | Low | Too soluble; consider for solvent pair |

| Acetone | Soluble | Very Soluble | Amorphous Powder | Low | Too soluble; rapid crash out |

| Isopropanol | Sparingly Soluble | Soluble | Well-defined Prisms | High | Excellent Candidate |

| Ethanol | Soluble | Very Soluble | Fine Needles | Low | Too soluble |

| Methanol | Very Soluble | Very Soluble | N/A | 0% | Unsuitable |

Interpreting Screening Results

-

Isopropanol (IPA): This solvent demonstrates the ideal characteristics: low solubility when cold and high solubility when hot.[2] This steep solubility curve allows for high recovery of the product. The formation of well-defined prisms suggests slow, ordered crystal lattice formation, which is excellent for impurity rejection.[1]

-

Ethyl Acetate / Acetone / Ethanol: These solvents are too effective at room temperature, meaning a significant portion of the product would be lost in the mother liquor, resulting in a poor yield.[12]

-

Heptane: While unsuitable as a primary solvent, its insolubility makes it an excellent candidate as an anti-solvent when paired with a more polar solvent like ethyl acetate or acetone.[8]

Caption: Relationship between solvent properties and outcomes.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | 1. Too much solvent was used.[13]2. Solution is supersaturated. | 1. Boil off a portion of the solvent and allow it to cool again.[12]2. Scratch the inside of the flask with a glass rod or add a seed crystal.[13] |

| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.[13]3. High concentration of impurities. | 1. Select a lower-boiling point solvent.2. Reheat to dissolve the oil, add a small amount of extra solvent, and allow for slower cooling.[13]3. Consider a pre-purification step (e.g., column chromatography). |

| Low Yield | 1. Used an excessive amount of solvent.2. Premature crystallization during hot filtration.3. The chosen solvent is too good, even when cold.[12] | 1. Use the absolute minimum amount of hot solvent needed for dissolution.[8]2. Pre-heat the filtration funnel and flask.[6]3. Re-evaluate solvent choice or cool the filtrate to a lower temperature (ice bath). |

| Colored Crystals | Residual colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product.[14] |

Conclusion and Best Practices

The selection of an appropriate solvent is paramount for the successful purification of 2-(Thiophen-3-yl)ethane-1-sulfonamide by recrystallization. Based on a theoretical analysis of the molecular structure and illustrative screening data, isopropanol emerges as a highly promising single solvent. For systems where a single solvent is inadequate, a two-solvent system such as ethyl acetate/heptane provides an effective alternative. A systematic, small-scale screening approach as outlined in this note saves time and material, leading directly to a scalable and efficient purification protocol. Always ensure slow cooling to promote the formation of large, pure crystals.[15]

References

-

Ansari, F. L., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. PMC. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 15, 2026, from [Link]

-

World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved February 15, 2026, from [Link]

-

Solubility of Things. (n.d.). Thiophene. Retrieved February 15, 2026, from [Link]

-

University of California, Irvine. (n.d.). Exp 2 - Crystallization. Retrieved February 15, 2026, from [Link]

-

CCDC. (n.d.). Guide for crystallization. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved February 15, 2026, from [Link]

-

University of Alberta. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Retrieved February 15, 2026, from [Link]

-

University of York. (n.d.). Solvent Choice. Retrieved February 15, 2026, from [Link]

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 15, 2026, from [Link]

-

PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved February 15, 2026, from [Link]

-

St. Olaf College. (n.d.). Recrystallization I. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved February 15, 2026, from [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. unifr.ch [unifr.ch]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 14. community.wvu.edu [community.wvu.edu]

- 15. praxilabs.com [praxilabs.com]

Application Note & Protocol: Microwave-Assisted Synthesis of Thiophene Sulfonamide Derivatives

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient preparation of thiophene sulfonamide derivatives. Thiophene sulfonamides are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, including as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reaction profiles.[4][5][6] This document provides a detailed theoretical background, step-by-step experimental protocols, and essential characterization techniques for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiophene Sulfonamides and the Advent of Microwave Synthesis

Thiophene-containing scaffolds are privileged structures in drug discovery due to their diverse biological activities.[2][3] When functionalized with a sulfonamide moiety (-SO₂NR₂), these molecules exhibit a wide spectrum of pharmacological properties.[1][7] The synthesis of these derivatives is, therefore, a key focus in medicinal chemistry. Traditional synthetic methods often require long reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[8]

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, addressing many of the limitations of conventional heating.[5][8] By utilizing microwave energy, reactions that once took hours or days can often be completed in minutes.[4][5] This acceleration is due to the direct and efficient coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10] This application note will explore the principles and practical application of MAOS for the synthesis of thiophene sulfonamide derivatives, providing a robust protocol for their preparation.

Mechanism and Rationale: The "Microwave Effect" in Sulfonamide Synthesis

The enhanced reaction rates observed in microwave chemistry are attributed to the unique heating mechanism. Unlike conventional heating, which relies on conduction and convection, microwave heating is a result of dielectric heating.[10] This process involves two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis of sulfonamides, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the reaction mixture.[9][11]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, creating an electric current. The resistance to this flow of ions results in the generation of heat.[10][12]

This rapid and localized heating can lead to temperatures far exceeding the solvent's boiling point in a sealed vessel, further accelerating the reaction rate.[5] This phenomenon, often referred to as the "microwave effect," is not due to any non-thermal effects but rather the consequence of highly efficient energy transfer.[9]

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. In the context of thiophene sulfonamides, this can be achieved by reacting a thiophene sulfonyl chloride with an amine or, more commonly, by reacting an amino-thiophene with a sulfonyl chloride.

Experimental Protocol: Microwave-Assisted Synthesis of N-(Thiophen-2-yl)benzenesulfonamide

This protocol provides a representative example of the microwave-assisted synthesis of a thiophene sulfonamide derivative.

3.1. Materials and Equipment

| Reagent/Equipment | Specifications |

| 2-Aminothiophene | 98% purity |

| Benzenesulfonyl chloride | 99% purity |

| Pyridine | Anhydrous, 99.8% |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Hydrochloric acid (HCl) | 1 M aqueous solution |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Brine | Saturated aqueous solution |

| Anhydrous sodium sulfate (Na₂SO₄) | Granular |

| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator |

| 10 mL Microwave Reaction Vial | with snap cap and stirrer bar |

| Standard laboratory glassware | |

| Rotary evaporator | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

3.2. Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, dissolve 2-aminothiophene (1.0 mmol, 99 mg) in anhydrous dichloromethane (4 mL).

-

Addition of Base: Add anhydrous pyridine (1.2 mmol, 95 mg, 0.097 mL) to the solution.

-

Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 mmol, 194 mg, 0.14 mL) to the stirred solution at room temperature.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 100 °C for 10 minutes with stirring. The pressure should be monitored and should not exceed the vessel's limit.

-

Reaction Quenching and Work-up: After cooling the reaction vessel to room temperature, quench the reaction by adding 1 M HCl (5 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(thiophen-2-yl)benzenesulfonamide.

dot

Caption: Experimental workflow for the microwave-assisted synthesis of N-(thiophen-2-yl)benzenesulfonamide.

Characterization and Analysis

The synthesized thiophene sulfonamide derivatives should be characterized using standard analytical techniques to confirm their structure and purity.[13][14]

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for aromatic protons of the thiophene and benzene rings, and a singlet for the NH proton.[15] |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the thiophene and benzene rings.[15] |

| FT-IR | Stretching vibrations for the N-H bond (around 3200-3400 cm⁻¹), S=O bonds of the sulfonamide group (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively), and C-S bond of the thiophene ring.[1] |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product.[16] |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase microwave irradiation time or temperature. Ensure reagents are anhydrous. |

| Decomposition of starting material | Decrease microwave temperature. | |

| Side Product Formation | Reaction temperature too high | Lower the reaction temperature. |

| Presence of moisture | Use anhydrous solvents and reagents. | |

| Difficulty in Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. |

Conclusion

Microwave-assisted synthesis is a powerful and efficient method for the preparation of thiophene sulfonamide derivatives.[17][18] The protocols outlined in this application note demonstrate the significant advantages of this technology, including rapid reaction times, high yields, and cleaner reaction profiles.[4][6] By leveraging the principles of microwave heating, researchers can accelerate the drug discovery and development process for this important class of therapeutic agents.[5][8]

References

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

-

Gadek, Z., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

-

EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

-

Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 977-988. [Link]

-

Bandyopadhyay, D., & Mukherjee, B. (2015). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research & Reviews: Journal of Chemistry. [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. [Link]

-

Patil, S. A., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 837-843. [Link]

-

Kumar, A., & Sharma, S. (2021). Microwave Assisted Synthesis: A New Technology in Drug Discovery. ResearchGate. [Link]

-

Ghassemi, S., & Fuchs, K. (n.d.). Microwave-Assisted Sulfamide Synthesis. Biotage. [Link]

-

Sahu, P. K., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

-

Sharma, H., et al. (2016). Role of Microwave in Pharmaceutical Sciences. ANU Books Publisher & Distributor. [Link]

-

CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

-

Singh, S., et al. (2018). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Thiophene Sulfonamides. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Al-dujaili, L. J., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34042-34060. [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications. [Link]

-

Ullah, A., et al. (2022). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information. AWS. [Link]

-

ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

-

Madhan, B., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thio-phene derivatives 5-(phenyl-sulfon-yl)-5,6-di-hydro-benzo[5][10]thieno[3,2- j]phenanthridine and (E)- N-{2-[2-(benzo[ b]thiophen-2-yl)ethenyl]phen-yl}- N-(prop-2-yn-1-yl)benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 521–525. [Link]

-

Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]

-

Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 27-56. [Link]

-

Li, Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Li, B., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 22(12), 1164–1179. [Link]

-

ResearchGate. (n.d.). Microwave-assisted synthesis of biodegradable and antibacterial thiophene, furan and thiazole derivatives. ResearchGate. [Link]

-

Costa, D. G., et al. (2023). Microwave-assisted synthesis of a sulfonated carbon-based catalyst for efficient esterification of oleic acid into biodiesel. Catalysis Science & Technology, 13(19), 5626-5637. [Link]

-

Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

-

Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(02), 1045–1052. [Link]

-

ResearchGate. (n.d.). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. [Link]

-

Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]

-

Ben-Aoun, Z., et al. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. MDPI. [Link]

-

Shi, Y., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(18), 3338. [Link]

-

Pessoa-Mahana, H., et al. (2008). SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL) - LOCKSS. Heterocycles, 75(4), 863. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epcp.ac.in [epcp.ac.in]

- 5. visitka.narod.ru [visitka.narod.ru]

- 6. rjpdft.com [rjpdft.com]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 12. ijnrd.org [ijnrd.org]

- 13. journalwjarr.com [journalwjarr.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]